molecular formula C21H22BrN3O2 B12155574 2-(5-bromo-1H-indol-1-yl)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide

2-(5-bromo-1H-indol-1-yl)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide

Cat. No.: B12155574
M. Wt: 428.3 g/mol
InChI Key: LRJRIAAQABMMJZ-UHFFFAOYSA-N
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Description

2-(5-bromo-1H-indol-1-yl)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a bromine atom at the 5-position of the indole ring and a morpholin-4-ylmethyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-1H-indol-1-yl)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide typically involves the following steps:

    Bromination of Indole: The indole ring is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    Formation of Acetamide: The brominated indole is then reacted with an acetamide derivative, which is synthesized by reacting 4-(morpholin-4-ylmethyl)aniline with acetic anhydride in the presence of a base like pyridine.

    Coupling Reaction: The final step involves coupling the brominated indole with the acetamide derivative under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-1H-indol-1-yl)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position of the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indole ring and the morpholin-4-ylmethyl group.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products Formed

    Substitution: Formation of various substituted indole derivatives.

    Oxidation: Formation of oxidized products such as indole-2,3-diones.

    Reduction: Formation of reduced products such as indoline derivatives.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-(5-bromo-1H-indol-1-yl)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(5-bromo-1H-indol-1-yl)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-bromo-1H-indol-1-yl)propanoic acid
  • 2-(3-formyl-1H-indol-1-yl)propanoic acid
  • 3-(3-methyl-1H-indol-1-yl)propanoic acid

Uniqueness

2-(5-bromo-1H-indol-1-yl)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide is unique due to the presence of both the brominated indole ring and the morpholin-4-ylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H22BrN3O2

Molecular Weight

428.3 g/mol

IUPAC Name

2-(5-bromoindol-1-yl)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide

InChI

InChI=1S/C21H22BrN3O2/c22-18-3-6-20-17(13-18)7-8-25(20)15-21(26)23-19-4-1-16(2-5-19)14-24-9-11-27-12-10-24/h1-8,13H,9-12,14-15H2,(H,23,26)

InChI Key

LRJRIAAQABMMJZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)NC(=O)CN3C=CC4=C3C=CC(=C4)Br

Origin of Product

United States

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